N-(5-chloro-2-methoxyphenyl)-N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O5/c1-29-17-8-7-15(22)11-16(17)24-21(28)20(27)23-12-19(26)25-9-10-30-18(13-25)14-5-3-2-4-6-14/h2-8,11,18H,9-10,12-13H2,1H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJDAWKTAKXSPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:
Preparation of 5-chloro-2-methoxyaniline: This intermediate can be synthesized through the chlorination of 2-methoxyaniline using a chlorinating agent such as thionyl chloride.
Formation of the oxalamide moiety: The oxalamide group can be introduced by reacting the 5-chloro-2-methoxyaniline with oxalyl chloride in the presence of a base like triethylamine.
Introduction of the phenylmorpholino ethyl group: This step involves the reaction of the oxalamide intermediate with 2-phenylmorpholine under appropriate conditions, such as heating in a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Additionally, industrial processes may incorporate advanced techniques like continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is used to study molecular interactions and biological pathways. It can serve as a probe or ligand in various assays.
Medicine: The compound has potential therapeutic applications, including the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with key analogs based on structural features, synthetic routes, and biological activities:
Key Observations:
Structural Diversity and Bioactivity: The target compound’s morpholine ring distinguishes it from sulfonamide-linked antimicrobial agents (e.g., ) and thiazolidinedione-based hypoglycemic analogs (e.g., ). The 5-chloro-2-methoxyphenyl group is shared with hypoglycemic compounds (e.g., ), where methoxy and chloro substituents enhance metabolic stability and receptor binding.
However, the morpholine and phenyl groups could counterbalance this effect.
Q & A
Q. What are the key synthetic routes for N-(5-chloro-2-methoxyphenyl)-N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis involves three main steps:
- Step 1 : Preparation of 5-chloro-2-methoxyaniline via chlorination of 2-methoxyaniline using thionyl chloride .
- Step 2 : Formation of the oxalamide intermediate by reacting the aniline derivative with oxalyl chloride in the presence of triethylamine .
- Step 3 : Coupling with 2-phenylmorpholine under reflux in dichloromethane .
Optimization strategies include: - Using continuous flow reactors for industrial-scale synthesis to enhance efficiency .
- Monitoring reaction progress via TLC (e.g., used TLC to confirm intermediate formation) .
- Adjusting solvent polarity (e.g., dichloromethane for Step 3) and temperature (reflux conditions) to minimize side reactions .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., used δ 3.8 ppm for -OCH₃ and δ 7.5 ppm for aromatic protons) .
- Infrared Spectroscopy (IR) : Detect functional groups (e.g., reported IR peaks at 1667 cm⁻¹ for C=O stretches) .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (e.g., emphasized HPLC for monitoring synthetic intermediates) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., reported m/z 430.2 for a related acetamide) .
Q. What preliminary biological screening approaches are suitable for assessing bioactivity?
- Methodological Answer :
- In vitro cytotoxicity assays : Use cancer cell lines (e.g., lung cancer A549 cells) with MTT or resazurin-based viability assays. Include positive controls (e.g., doxorubicin) .
- Antimicrobial susceptibility testing : Determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Target-specific assays : Screen for enzyme inhibition (e.g., kinase or protease activity) using fluorometric or colorimetric substrates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the role of chloro and morpholino substituents in bioactivity?
- Methodological Answer :
- Systematic structural modifications :
| Derivative | Modification | Key Finding (Hypothetical) |
|---|---|---|
| A | Replace Cl with F | Reduced cytotoxicity (electron-withdrawing effect) |
| B | Replace phenylmorpholino with piperidino | Altered binding to kinase targets |
- Assay standardization : Use consistent cell lines (e.g., HEK293 for non-cancerous cells) to compare selectivity .
- Computational docking : Predict binding modes of derivatives to targets like PI3K or EGFR using AutoDock Vina .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic profiling : Measure bioavailability and metabolism in rodent models. For example, use LC-MS/MS to detect plasma concentrations .
- Addressing solubility issues : Formulate the compound with cyclodextrins or PEGylation to enhance aqueous solubility .
- Toxicity mitigation : Introduce prodrug moieties (e.g., ester groups) to reduce off-target effects .
Q. Which computational approaches predict binding affinities of derivatives to molecular targets?
- Methodological Answer :
- Molecular docking : Use Schrödinger Suite or MOE to simulate interactions with ATP-binding pockets (e.g., ’s proposed enzyme targets) .
- Molecular Dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories using GROMACS .
- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict IC₅₀ values .
Q. How can structural modifications improve selectivity for cancer cells over normal cells?
- Methodological Answer :
- Prodrug design : Incorporate hypoxia-sensitive nitroaromatic groups activated in tumor microenvironments .
- Targeted delivery : Conjugate the compound to folate or antibody-drug conjugates (ADCs) for receptor-mediated uptake .
- Heterocyclic substitutions : Replace the phenyl group with indole or quinoline to enhance tumor specificity (e.g., ’s herbicide analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
